2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
Description
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a fluorinated β-amino alcohol derivative. Its structure comprises a 2,5-difluorophenyl group attached to a chiral carbon bearing both a methylamino (-NHCH₃) and a hydroxyl (-OH) group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Fluorination at the phenyl ring improves metabolic stability and modulates receptor binding, while the methylamino group increases lipophilicity compared to primary amines .
Properties
Molecular Formula |
C9H12ClF2NO |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-9(5-13)7-4-6(10)2-3-8(7)11;/h2-4,9,12-13H,5H2,1H3;1H |
InChI Key |
AMZWMCCPTRFNHI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=C(C=CC(=C1)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzaldehyde and methylamine.
Formation of Intermediate: The starting materials undergo a series of chemical reactions, including condensation and reduction, to form an intermediate compound.
Final Product Formation: The intermediate compound is then subjected to further reactions, such as halogenation and amination, to yield the final product, 2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, the synthesis may be carried out in batch or continuous reactors.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to remove impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield 2-(2,5-difluorophenyl)acetaldehyde or 2-(2,5-difluorophenyl)acetone.
Reduction: Reduction may produce 2-(2,5-difluorophenyl)ethanol or 2-(2,5-difluorophenyl)ethylamine.
Substitution: Substitution reactions may result in compounds such as 2-(2,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol.
Scientific Research Applications
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to neurotransmitter function and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to receptors or enzymes involved in neurotransmitter signaling.
Pathways Involved: It may modulate pathways related to neurotransmitter release, reuptake, or degradation, thereby affecting neuronal communication and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The compound is compared to four analogs (Table 1):
Key Observations:
Amine Substitution: The target compound’s methylamino group (-NHCH₃) increases lipophilicity compared to the primary amine (-NH₂) in analogs like (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl. This enhances membrane permeability but may reduce solubility .
Dopamine’s 3,4-dihydroxy groups confer high polarity and catechol-like receptor interactions, contrasting with the lipophilic 2,5-diF group in the target compound .
Backbone Rigidity : The cyclopropane ring in trans-2-(2,5-difluorophenyl)cyclopropan-1-amine HCl imposes conformational constraints, which may enhance selectivity for specific biological targets .
Pharmacological Implications
- Fluorination : The 2,5-diF group in the target compound balances metabolic stability and receptor affinity, contrasting with dopamine’s rapid degradation .
- Methylamino vs. Amino: Methyl substitution may reduce first-pass metabolism by protecting the amine from oxidative enzymes, extending half-life .
- Chirality: The (S)-configuration in analogs like (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl is critical for enantioselective activity, a factor likely relevant to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
